molecular formula C24H26N4O2S B2605843 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 377066-89-2

1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2605843
CAS No.: 377066-89-2
M. Wt: 434.56
InChI Key: IAUSPDAJSINSMA-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that includes both purine and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, including the formation of the purine core and subsequent functionalization with phenylethyl and phenylpropyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions and minimize waste, ensuring efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the sulfanyl group, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the purine core or the phenyl groups, leading to different derivatives.

    Substitution: Substitution reactions can occur at the phenyl or purine moieties, introducing new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce different purine derivatives.

Scientific Research Applications

1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-dimethyl-8-[(2-oxo-2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
  • 1,3-dimethyl-8-[(2-methyl-2-propenyl)sulfanyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

1,3-dimethyl-8-[(2-phenylethyl)sulfanyl]-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1,3-dimethyl-8-(2-phenylethylsulfanyl)-7-(3-phenylpropyl)-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O2S/c1-26-21-20(22(29)27(2)24(26)30)28(16-9-14-18-10-5-3-6-11-18)23(25-21)31-17-15-19-12-7-4-8-13-19/h3-8,10-13,20-21H,9,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMIMIFNYSSPGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2C(C(=O)N(C1=O)C)N(C(=N2)SCCC3=CC=CC=C3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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